molecular formula C17H15ClN2O3 B2742381 N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 851989-37-2

N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Cat. No.: B2742381
CAS No.: 851989-37-2
M. Wt: 330.77
InChI Key: DEKVEVKTJOECMB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. Its unique structure, which includes a chlorinated aromatic ring and an oxazolone moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide typically involves multiple steps:

    Formation of the Oxazolone Ring: The oxazolone ring can be synthesized through the cyclization of an appropriate amino acid derivative. For example, starting from 2-aminobenzoic acid, a condensation reaction with an acyl chloride can form the oxazolone ring.

    Substitution Reaction: The 5-chloro-2-methylphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 5-chloro-2-methylphenylamine with a suitable electrophile, such as an acyl chloride or anhydride, to form the amide bond.

    Coupling Reaction: The final step involves coupling the oxazolone derivative with the substituted phenyl group under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, forming a carboxylic acid derivative.

    Reduction: Reduction of the oxazolone ring can lead to the formation of a more saturated heterocyclic compound.

    Substitution: The aromatic chlorine can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of saturated heterocycles.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors due to its structural features.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazolone ring can act as a reactive site for binding to proteins or other biomolecules, while the chlorinated aromatic ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide.

    N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide.

Uniqueness

N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazolone ring and the chlorinated aromatic ring makes it particularly interesting for research and development in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-11-6-7-12(18)10-13(11)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKVEVKTJOECMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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